
Apigenin 4'-O-rhamnoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Apigenin 4’-O-rhamnoside is a natural product that can be found in the herbs of Pandanus amaryllifolius . It has a molecular formula of C21H20O9 and an average mass of 416.4 g/mol . It is a yellow powder .
Synthesis Analysis
The synthesis of Apigenin 4’-O-rhamnoside involves the methylation of apigenin. A Class II O-methyltransferase (Pa4′OMT) was shown to react effectively with apigenin, catalyzing its conversion to acacetin . An efficient method for the synthesis of apigenin from phloroglucinol and anisaldehyde has also been developed .Molecular Structure Analysis
The molecular structure of Apigenin 4’-O-rhamnoside consists of 21 carbon atoms, 20 hydrogen atoms, and 9 oxygen atoms . It has a monoisotopic mass of 416.110718 Da .Chemical Reactions Analysis
Apigenin 4’-O-rhamnoside can strongly inhibit the classical pathway of the complement system .Physical And Chemical Properties Analysis
Apigenin 4’-O-rhamnoside has a density of 1.6±0.1 g/cm3, a boiling point of 707.4±60.0 °C at 760 mmHg, and a flash point of 252.3±26.4 °C . It has 9 H bond acceptors, 5 H bond donors, and 3 freely rotating bonds .科学的研究の応用
Role in Biochemical Reactions
Apigenin 4’-O-rhamnoside plays a significant role in biochemical reactions. One of the Class II OMT enzymes named 4′-O-methyltransferase (Pa4′OMT) reacts effectively with apigenin, catalyzing its conversion to acacetin . This enzyme can also catalyze other substrates like luteolin, naringenin, kaempferol, quercetin, genistein, scutellarein, and genkwanin to the corresponding 4′-methylation products .
Antioxidant Properties
Apigenin, a widely distributed flavone, exhibits excellent antioxidant properties . The methylation of apigenin, as seen in Apigenin 4’-O-rhamnoside, is generally considered to result in better absorption and greatly increased bioavailability .
Anti-inflammatory Properties
Apigenin also exhibits anti-inflammatory properties . The methylation of apigenin, as seen in Apigenin 4’-O-rhamnoside, enhances these properties, making it a potential candidate for treating inflammatory diseases .
Antitumor Properties
Apigenin has antitumor properties . The methylation of apigenin, as seen in Apigenin 4’-O-rhamnoside, enhances these properties, making it a potential candidate for treating various types of cancer .
Role in Rheumatoid Arthritis Treatment
Apigenin-4’-O-α-L-rhamnoside has been found to inhibit the activation of rheumatoid arthritis fibroblast-like synoviocytes via the MAPK signaling pathway . This provides a scientific basis for its potential application in the treatment of rheumatoid arthritis .
Role in Neuroinflammation
While not directly linked to Apigenin 4’-O-rhamnoside, apigenin has been found to have multifaceted effects in neuroinflammation . Given the enhanced properties of Apigenin 4’-O-rhamnoside, it could potentially be used in the treatment of neuroinflammatory conditions .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5,7-dihydroxy-2-[4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O9/c1-9-18(25)19(26)20(27)21(28-9)29-12-4-2-10(3-5-12)15-8-14(24)17-13(23)6-11(22)7-16(17)30-15/h2-9,18-23,25-27H,1H3/t9-,18-,19+,20+,21?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBPZZVIYGFJKU-XYAYJIHKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)C3=CC(=O)C4=C(C=C(C=C4O3)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC2=CC=C(C=C2)C3=CC(=O)C4=C(C=C(C=C4O3)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71307301 | |
Q & A
Q1: Where can Apigenin 4'-O-rhamnoside be found naturally, and how does its presence relate to other compounds?
A1: Apigenin 4'-O-rhamnoside was identified in the roots of Cissus rotundifolia Lam., a plant used for medicinal purposes and as a vegetable. [] Interestingly, its presence in the roots coincides with a higher concentration of total flavonoids compared to the stem and leaves of the plant. [] Additionally, the roots showed a unique accumulation of six compounds with medicinal applications, including Apigenin 4'-O-rhamnoside. [] This suggests a potential link between the presence of this compound and the medicinal properties attributed to the roots of Cissus rotundifolia.
Q2: Is Apigenin 4'-O-rhamnoside present in other plant species besides Cissus rotundifolia?
A2: Yes, research indicates that Apigenin 4'-O-rhamnoside is also found in the callus extracts of both toxic and non-toxic varieties of Jatropha curcas L. along with other glycosylated flavonoids. [] This finding suggests that Apigenin 4'-O-rhamnoside might have a broader distribution in the plant kingdom than previously thought and could be a potential target for extraction and utilization from various sources.
Q3: What analytical techniques are used to identify and quantify Apigenin 4'-O-rhamnoside in plant extracts?
A3: In the study on Cissus rotundifolia, Apigenin 4'-O-rhamnoside was tentatively identified using widely targeted metabolomics analysis. [] This approach likely involved techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to separate and identify the compound based on its mass-to-charge ratio and fragmentation pattern. Similarly, in the research on Jatropha curcas, microQTOF-QII spectrometer analysis was employed to identify Apigenin 4'-O-rhamnoside in the callus extracts. []
Q4: What is the significance of finding Apigenin 4'-O-rhamnoside in callus cultures of Jatropha curcas?
A4: The presence of Apigenin 4'-O-rhamnoside in callus cultures of Jatropha curcas, particularly in the non-toxic variety, is significant because it suggests the possibility of using these cultures for the massive production of this potentially valuable metabolite. [] Callus cultures, being dedifferentiated plant cells grown in a controlled environment, offer a promising platform for producing plant-derived compounds like Apigenin 4'-O-rhamnoside on a larger scale, potentially reducing the reliance on field cultivation and its associated challenges.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate](/img/structure/B599822.png)
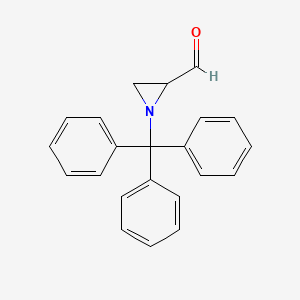
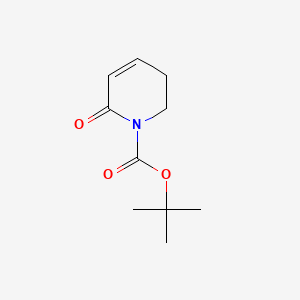
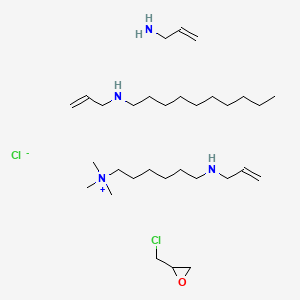

![2-[4-(1-Methylethyl)phenyl]-6-phenyl-4h-thiopyran-4-one 1,1-dioxide](/img/structure/B599830.png)




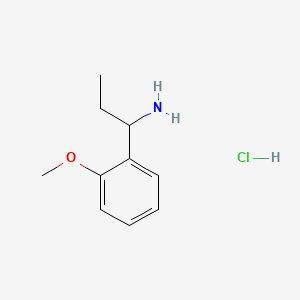
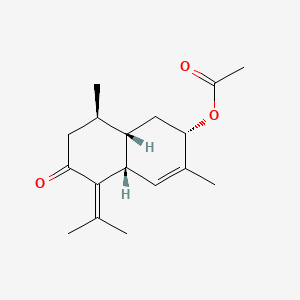
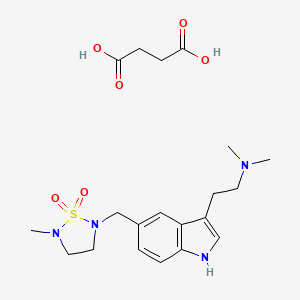
![Ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate](/img/structure/B599844.png)